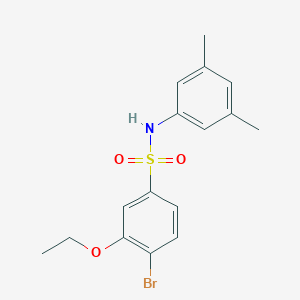
4-bromo-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDE-47 and belongs to the family of polychlorinated biphenyls (PCBs).
Wissenschaftliche Forschungsanwendungen
BDE-47 has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of BDE-47 is in the field of environmental science. This compound is known to be a persistent organic pollutant (POP) that can accumulate in the environment and pose a threat to human health. Therefore, BDE-47 is often used as a marker for the assessment of environmental pollution.
BDE-47 has also been studied in the field of toxicology. This compound is known to have toxic effects on various organisms, including humans. Therefore, it is often used as a model compound for the study of the toxic effects of other PCBs.
Wirkmechanismus
The mechanism of action of BDE-47 is not fully understood. However, it is known to act as an endocrine disruptor, which means that it can interfere with the normal functioning of hormones in the body. BDE-47 is also known to affect the expression of genes that are involved in various physiological processes.
Biochemical and Physiological Effects:
BDE-47 has been shown to have a range of biochemical and physiological effects on various organisms. In humans, exposure to BDE-47 has been linked to developmental and reproductive disorders, neurotoxicity, and carcinogenicity. In animals, exposure to BDE-47 has been linked to liver damage, thyroid toxicity, and immunotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
BDE-47 has several advantages and limitations for lab experiments. One of the main advantages is that it is a well-characterized compound that is readily available. This makes it a useful model compound for the study of other PCBs. However, one of the main limitations is that it is a persistent organic pollutant that can accumulate in the environment. Therefore, it is important to handle BDE-47 with care to avoid contamination.
Zukünftige Richtungen
There are several future directions for the study of BDE-47. One of the main directions is to investigate the mechanism of action of this compound in more detail. This will help to understand how BDE-47 affects the normal functioning of hormones in the body and how it affects the expression of genes that are involved in various physiological processes.
Another future direction is to investigate the potential health effects of exposure to BDE-47 in more detail. This will help to understand the risks associated with exposure to this compound and to develop strategies to mitigate these risks.
Conclusion:
In conclusion, BDE-47 is a well-characterized compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a persistent organic pollutant that can accumulate in the environment and pose a threat to human health. Therefore, it is important to handle BDE-47 with care to avoid contamination. Further research is needed to understand the mechanism of action of BDE-47 and to investigate the potential health effects of exposure to this compound in more detail.
Synthesemethoden
The synthesis of BDE-47 involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with 3,5-dimethylphenylamine. This reaction can be carried out in the presence of a base such as triethylamine or pyridine. The product obtained is a white crystalline solid that is soluble in organic solvents such as methanol and dichloromethane.
Eigenschaften
Produktname |
4-bromo-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide |
|---|---|
Molekularformel |
C16H18BrNO3S |
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
4-bromo-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO3S/c1-4-21-16-10-14(5-6-15(16)17)22(19,20)18-13-8-11(2)7-12(3)9-13/h5-10,18H,4H2,1-3H3 |
InChI-Schlüssel |
BTGXUONGPHYEFB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)Br |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















